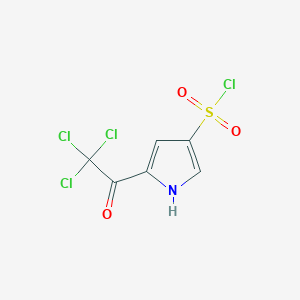

5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride

Description

Properties

IUPAC Name |

5-(2,2,2-trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4NO3S/c7-6(8,9)5(12)4-1-3(2-11-4)15(10,13)14/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTJKEDRRPZTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1S(=O)(=O)Cl)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585332 | |

| Record name | 5-(Trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867330-05-0 | |

| Record name | 5-(Trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2,2,2-trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: Strategic Synthesis and Comprehensive Characterization of 5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole scaffolds are foundational elements in medicinal chemistry, constituting the core of numerous therapeutic agents. The strategic functionalization of the pyrrole ring allows for the fine-tuning of pharmacological properties and the introduction of reactive handles for molecular elaboration. This guide details a proposed synthetic pathway and a comprehensive characterization protocol for the novel bifunctional reagent, 5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride. This molecule incorporates two highly reactive and synthetically versatile groups: a sulfonyl chloride at the C-3 position and a trichloroacetyl group at the C-5 position. The sulfonyl chloride is a precursor for sulfonamides, a class of compounds with broad biological activity, while the trichloroacetyl group serves as a powerful electrophilic site. This document provides a rationale for the proposed synthetic strategy, detailed experimental procedures, and a multi-technique approach to structural verification, designed to empower researchers in drug discovery and chemical biology.

Introduction: The Strategic Value of Bifunctional Pyrroles

The pyrrole ring is a privileged structure in drug design, present in blockbuster drugs such as Atorvastatin and Tolmetin. Its electron-rich nature makes it susceptible to electrophilic substitution, yet controlling the regioselectivity of these reactions is a persistent challenge in synthetic chemistry.[1] The strategic placement of both electron-withdrawing and reactive functional groups can dramatically alter the molecule's chemical behavior and biological profile.

The target molecule, this compound, is designed as a versatile synthetic intermediate.

-

The Sulfonyl Chloride Moiety (-SO₂Cl): This functional group is a cornerstone of medicinal chemistry.[2] Its primary utility lies in its reaction with primary and secondary amines to form stable sulfonamide linkages, which are present in antibacterial, diuretic, and hypoglycemic agents.[2]

-

The Trichloroacetyl Moiety (-C(O)CCl₃): As a strong electron-withdrawing group, it significantly modulates the electronic properties of the pyrrole ring. It also serves as a reactive electrophilic center for subsequent chemical transformations.

The deliberate positioning of these groups—sulfonyl chloride at C-3 and trichloroacetyl at C-5—is based on established principles of pyrrole reactivity, aiming to create a stable yet highly versatile building block for combinatorial library synthesis and targeted drug development.

Proposed Synthetic Pathway

The synthesis of this compound is best approached through a sequential, two-step electrophilic substitution strategy starting from unprotected 1H-pyrrole. The order of these substitutions is critical to achieving the desired regiochemistry.

-

Step 1: Electrophilic Chlorosulfonation. The initial functionalization of the pyrrole ring is proposed to be a chlorosulfonation reaction. Electrophilic substitution on the pyrrole ring preferentially occurs at the C-2 (α) position due to superior stabilization of the cationic intermediate. However, under certain conditions, substitution at the C-3 (β) position can be achieved. Studies have shown that sulfonation of pyrroles can yield the 3-substituted isomer.[3] The challenge in this step is to achieve mono-substitution, as di-sulfonation is a common side reaction.[4]

-

Step 2: Friedel-Crafts Acylation. With the C-3 position occupied by the deactivating sulfonyl chloride group, the second electrophilic substitution, a Friedel-Crafts acylation, is directed to the remaining activated α-position (C-5). The C-2 and C-5 positions in pyrrole are the most nucleophilic and reactive towards acylation.[5][6] The presence of a deactivating group at C-3 further favors substitution at the C-5 position.

Below is a graphical representation of the proposed synthetic workflow.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1H-Pyrrole-3-sulfonyl chloride

Causality: This protocol utilizes chlorosulfonic acid as the electrophilic agent. The choice of a low temperature (-10 °C) is crucial to control the exothermicity of the reaction and to minimize the formation of undesired di-substituted byproducts.[4] Dichloromethane is selected as an inert solvent.

Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1H-pyrrole (1.0 eq) dissolved in anhydrous dichloromethane (DCM, ~0.2 M).

-

Cooling: Cool the solution to -10 °C using an ice-salt bath.

-

Reagent Addition: Add chlorosulfonic acid (1.1 eq) dropwise to the stirred pyrrole solution over 30 minutes, ensuring the internal temperature does not exceed -5 °C.

-

Reaction: Stir the reaction mixture at -10 °C for 2 hours, then allow it to warm slowly to room temperature and stir for an additional 4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride is sensitive to hydrolysis, but this step is necessary to quench the reaction and remove excess chlorosulfonic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C) to yield the crude product.

-

Purification: The crude product may be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound

Causality: This is a classic Friedel-Crafts acylation.[6] Aluminum chloride (AlCl₃) is a strong Lewis acid used to activate the trichloroacetyl chloride, generating a potent acylium ion electrophile. The reaction is initiated at 0 °C to control the initial rate and then warmed to drive it to completion.

Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and suspend it in anhydrous DCM.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition: Add trichloroacetyl chloride (1.1 eq) dropwise to the AlCl₃ suspension. Stir for 15 minutes to allow for the formation of the complex.

-

Substrate Addition: Add a solution of 1H-pyrrole-3-sulfonyl chloride (from Step 1, 1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to 0 °C and cautiously quench by slowly adding it to a mixture of crushed ice and concentrated HCl.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry over anhydrous MgSO₄.

-

Concentration and Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography.

Comprehensive Characterization

Structural confirmation of the final product is achieved through a combination of spectroscopic and analytical methods. The workflow for characterization is outlined below.

Caption: Multi-technique workflow for structural characterization.

Spectroscopic Data (Predicted)

The following tables summarize the expected data from key spectroscopic techniques.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |

| Pyrrole N-H | δ 9.0-10.0 ppm (broad s, 1H) | - | Deshielded proton on nitrogen, often broad. |

| Pyrrole H-2 | δ 7.0-7.2 ppm (d, 1H) | ~120 ppm | Alpha-proton adjacent to NH, coupled to H-4. |

| Pyrrole H-4 | δ 6.8-7.0 ppm (d, 1H) | ~115 ppm | Beta-proton adjacent to sulfonyl group, coupled to H-2. |

| Pyrrole C-2 | - | ~120 ppm | Carbon adjacent to the nitrogen. |

| Pyrrole C-3 | - | ~130 ppm | Carbon bearing the electron-withdrawing SO₂Cl group. |

| Pyrrole C-4 | - | ~115 ppm | Carbon adjacent to the SO₂Cl group. |

| Pyrrole C-5 | - | ~135 ppm | Carbon bearing the electron-withdrawing C(O)CCl₃ group. |

| Trichloroacetyl C=O | - | ~175 ppm | Carbonyl carbon, significantly deshielded. |

| Trichloroacetyl -CCl₃ | - | ~95 ppm | Carbon attached to three chlorine atoms. |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| N-H Stretch | 3300 - 3400 | Medium, Sharp |

| C=O Stretch (Ketone) | 1720 - 1740 | Strong, Sharp |

| S=O Stretch (Sulfonyl Chloride) | 1370 - 1410 and 1160 - 1210 | Two Strong, Sharp Bands[7] |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

| S-Cl Stretch | 500 - 600 | Medium |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

-

Expected Exact Mass: For C₆H₃Cl₄NO₃S, the monoisotopic mass is 308.8588 Da.[8]

-

Isotopic Pattern: A crucial diagnostic feature will be the complex isotopic pattern arising from the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes) and one sulfur atom (³²S, ³³S, ³⁴S isotopes). The mass spectrum will show a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6, M+8) with predictable relative intensities.

Reactivity, Applications, and Future Outlook

The title compound is a powerful synthetic intermediate. The sulfonyl chloride can be readily converted into a library of sulfonamides by reacting it with a diverse panel of primary and secondary amines. This is a highly effective strategy in lead discovery programs. The trichloroacetyl group, being a strong electron-withdrawing group, activates the pyrrole ring for certain nucleophilic reactions and can also be transformed into other functional groups.

Future work should focus on exploring the derivatization of this scaffold to generate novel chemical entities for biological screening. Its application in the synthesis of targeted covalent inhibitors, where the sulfonyl chloride acts as a reactive "warhead", is another promising avenue for research in drug development.

References

-

Miller, A. D., & Smith, T. A. (2019). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. Available at: [Link]

-

Anderson, H. J., & Loader, C. E. (1985). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. The Journal of Organic Chemistry. Available at: [Link]

-

Katritzky, A. R., et al. (2010). Revisit to the sulfonation of pyrroles: Is the sulfonation position correct? Arkivoc. Available at: [Link]

-

Wang, L., et al. (2021). Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes. Molecules. Available at: [Link]

-

Chen, J-H., et al. (2016). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. Organic Letters. Available at: [Link]

-

Beh, M. H. R., et al. (2020). Synthesis of sulfenyl dipyrroles via reaction of alpha-free pyrroles with thionyl chloride. Canadian Journal of Chemistry. Available at: [Link]

-

OpenSourceMalaria. (2013). Adventures in chlorosulfonation. Down With Malaria, Up With Open-source!. Available at: [Link]

-

Lee, K-J., et al. (1998). Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. Bulletin of the Korean Chemical Society. Available at: [Link]

- E. I. Du Pont de Nemours and Company. (2004). Synthesis of pyrrole-2-carbonitriles. Google Patents.

-

Beh, M. H. R., et al. (2020). Synthesis of sulfenyl dipyrroles via reaction of α-free pyrroles with thionyl chloride. Canadian Science Publishing. Available at: [Link]

-

Various Authors. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Available at: [Link]

-

Pharmacy India. (2020). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. YouTube. Available at: [Link]

-

Learn with Utkarsh. (2023). Friedel Crafts acylation recn || Chemical properties of pyrrole || Heterocyclic compounds. YouTube. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. organic-chemistry.org. Available at: [Link]

-

Sharma, A., & Gorman, C. (2007). Chlorosulfonic Acid. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]

-

PubChemLite. (n.d.). 5-(2,2,2-trichloroacetyl)-1h-pyrrole-3-sulfonyl chloride. Université du Luxembourg. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. pharmaguideline.com. Available at: [Link]

-

Fengchen Group. (n.d.). The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. fengchengroup.com. Available at: [Link]

-

Beh, M. H. R., et al. (2020). Synthesis of sulfenyl dipyrroles via reaction of a-free pyrroles with thionyl chloride. Canadian Science Publishing. Available at: [Link]

-

PubChemLite. (n.d.). 1-methyl-5-(trichloroacetyl)-1h-pyrrole-3-sulfonyl chloride. Université du Luxembourg. Available at: [Link]

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Blog. Available at: [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Down With Malaria, Up With Open-source!: Adventures in chlorosulfonation [downwithmalariaupwithopensource.blogspot.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. PubChemLite - 5-(2,2,2-trichloroacetyl)-1h-pyrrole-3-sulfonyl chloride (C6H3Cl4NO3S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride: Properties, Reactivity, and Applications in Synthetic Chemistry

Executive Summary: This document provides a comprehensive technical overview of 5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride, a highly functionalized heterocyclic compound. Possessing two distinct and highly reactive electrophilic sites—a sulfonyl chloride and a trichloroacetyl group—this molecule serves as a powerful and versatile building block in medicinal chemistry and drug discovery. The pyrrole core is a privileged scaffold found in numerous pharmaceuticals, making its derivatives of significant interest.[1][2][3] This guide delves into the compound's chemical properties, plausible synthetic routes, characteristic reactivity, and strategic applications, offering researchers and drug development professionals the foundational knowledge required to leverage its synthetic potential.

Introduction: A Bifunctional Scaffold for Complex Synthesis

The development of novel therapeutics often relies on the efficient construction of complex molecular architectures. Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of medicinal chemistry, offering unique physicochemical properties and the ability to engage in specific biological interactions.[3] The pyrrole ring, a five-membered aromatic heterocycle, is a prominent feature in a multitude of natural products and blockbuster drugs, including atorvastatin and sunitinib.[2][3]

This compound emerges as a molecule of significant interest by combining this valuable pyrrole core with two powerful and orthogonally reactive functional groups.

-

The Sulfonyl Chloride (-SO₂Cl): A highly electrophilic moiety, the sulfonyl chloride group is a premier functional handle for the synthesis of sulfonamides and sulfonate esters.[4][5] Sulfonamides are a critical pharmacophore present in a wide array of drugs, including antibiotics, diuretics, and hypoglycemic agents.[4][6]

-

The Trichloroacetyl (-C(O)CCl₃): The trichloroacetyl group provides a second, potent electrophilic center at the carbonyl carbon.[7] Its reactivity is enhanced by the three electron-withdrawing chlorine atoms, which also make the trichloromethyl anion a competent leaving group in certain reactions. This group is a versatile precursor for the synthesis of various heterocyclic systems.[7]

This guide provides a detailed exploration of this compound, designed to serve as a practical resource for its application in complex synthetic campaigns.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective use. The data below is compiled from public chemical databases and predictive models, providing a baseline for experimental design.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₄NO₃S | |

| Molecular Weight | 308.97 g/mol | |

| IUPAC Name | 5-(2,2,2-trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride | |

| SMILES | C1=C(NC=C1S(=O)(=O)Cl)C(=O)C(Cl)(Cl)Cl | |

| InChIKey | NDTJKEDRRPZTGJ-UHFFFAOYSA-N | |

| Predicted XlogP | 2.6 |

Predicted Spectroscopic Characteristics

While experimental spectra for this specific molecule are not widely published, its structure allows for the prediction of key spectroscopic features.

| Technique | Expected Characteristics | Rationale |

| ¹H NMR | δ 11.0-13.0 (br s, 1H, N-H); δ 7.0-8.5 (m, 2H, pyrrole C-H) | The N-H proton is typically broad and downfield. The two remaining protons on the electron-deficient pyrrole ring will appear as multiplets in the aromatic region. |

| ¹³C NMR | δ 170-180 (C=O); δ 110-140 (pyrrole carbons); δ 90-100 (-CCl₃) | The carbonyl carbon is significantly downfield. Pyrrole carbons will appear in the aromatic region. The quaternary carbon of the -CCl₃ group is shifted upfield by the attached chlorines. |

| IR (cm⁻¹) | 3200-3400 (N-H stretch); 1680-1720 (C=O stretch); 1370-1410 & 1170-1200 (asymmetric & symmetric S=O stretch) | These are characteristic absorption bands. The sulfonyl chloride group shows two strong, distinct S=O stretching bands.[8] |

| Mass Spec (EI) | Isotope pattern for 4 chlorine atoms. Fragments corresponding to loss of Cl, SO₂, C(O)CCl₃. | The mass spectrum will be characterized by a complex isotopic cluster due to the presence of both ³⁵Cl and ³⁷Cl isotopes. |

Synthesis and Handling

The synthesis of this compound requires a strategic approach due to the high reactivity of the pyrrole ring, which is prone to polymerization under harsh acidic conditions.[9] A plausible pathway involves a two-step electrophilic substitution.

Caption: Plausible two-step synthesis of the title compound.

Hypothetical Synthetic Protocol

This protocol is a representative procedure based on established reactions for pyrrole functionalization.[9][10][11]

Step 1: Synthesis of 2-(trichloroacetyl)-1H-pyrrole

-

To a stirred solution of 1H-pyrrole (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere at 0 °C, add trichloroacetyl chloride (1.1 eq.) dropwise.[10]

-

Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(trichloroacetyl)-1H-pyrrole.

Causality: The Friedel-Crafts acylation of pyrrole is highly regioselective for the 2-position due to the superior stability of the cationic intermediate. Anhydrous conditions are critical as trichloroacetyl chloride readily hydrolyzes.[12]

Step 2: Synthesis of this compound

-

Cool a flask containing chlorosulfonic acid (HSO₃Cl, 3-4 eq.) to -10 °C in an ice-salt bath.

-

Add 2-(trichloroacetyl)-1H-pyrrole (1.0 eq.) portion-wise, ensuring the internal temperature does not exceed 0 °C.

-

Stir the resulting mixture at 0 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid product should be collected by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

-

Dry the product under vacuum to yield this compound.

Causality: The trichloroacetyl group is a strong deactivating group, directing the second electrophilic substitution (sulfonation) to the 5- or 4-position. The 5-position is often favored. Using excess chlorosulfonic acid as both reagent and solvent is common, but low temperatures are essential to prevent degradation of the sensitive pyrrole ring.[9]

Safe Handling and Storage

-

Moisture Sensitivity: Both the sulfonyl chloride and trichloroacetyl chloride functionalities are highly reactive towards water. The compound must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

-

Toxicity: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reactivity: Avoid contact with strong bases, amines, alcohols, and oxidizers.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its two electrophilic centers.

Caption: Reactivity map of the title compound with various nucleophiles.

Reactivity at the Sulfonyl Chloride Moiety

The sulfur atom of the sulfonyl chloride is highly electrophilic and readily undergoes nucleophilic attack, typically via a concerted Sₙ2-type mechanism.[13] This is the most reactive site for most common nucleophiles.

-

Reaction with Amines (Sulfonamide Formation): This is the most prominent reaction of sulfonyl chlorides.[4] They react rapidly with primary and secondary amines to form stable sulfonamides. A base (either excess amine or a non-nucleophilic base like pyridine) is typically required to neutralize the HCl byproduct.

R-SO₂Cl + 2 R'₂NH → R-SO₂NR'₂ + R'₂NH₂⁺Cl⁻

-

Reaction with Alcohols/Phenols (Sulfonate Ester Formation): In the presence of a base (e.g., pyridine), the compound will react with alcohols or phenols to yield sulfonate esters.[5]

R-SO₂Cl + R'-OH + Pyridine → R-SO₂OR' + Pyridine·HCl

-

Hydrolysis: The sulfonyl chloride group hydrolyzes in the presence of water to form the corresponding sulfonic acid. This underscores the need for anhydrous reaction conditions.

Reactivity at the Trichloroacetyl Moiety

The carbonyl carbon is also electrophilic, though generally less so than the sulfonyl chloride sulfur.

-

Nucleophilic Attack: Strong nucleophiles can attack the carbonyl carbon.

-

Haloform Reaction: Under aqueous basic conditions (e.g., NaOH), the trichloroacetyl group can undergo the haloform reaction. The base would first deprotonate the pyrrole N-H, but subsequent attack at the carbonyl carbon, followed by cleavage of the C-C bond, would yield a pyrrole-5-carboxylate and chloroform (CHCl₃). This pathway competes with hydrolysis of the sulfonyl chloride.

Reactivity of the Pyrrole Ring

-

N-H Acidity: The N-H proton is acidic (pKa ≈ 17) and can be removed by a strong base (e.g., NaH). The resulting pyrrolide anion can then be alkylated or acylated, providing a third site for diversification.

-

Ring Deactivation: The presence of two powerful electron-withdrawing groups (-SO₂Cl and -C(O)CCl₃) significantly deactivates the pyrrole ring towards further electrophilic aromatic substitution.

Applications in Drug Discovery and Medicinal Chemistry

The true power of this compound lies in its role as a scaffold for building combinatorial libraries. By exploiting the primary reactivity of the sulfonyl chloride group, a diverse array of sulfonamides can be generated.

Workflow for Library Synthesis

Caption: Parallel synthesis workflow for creating a diverse compound library.

Experimental Protocol: Parallel Sulfonamide Synthesis

This protocol outlines a method for rapidly synthesizing a small library of compounds for biological screening.

-

Stock Solution Preparation: Prepare a 0.2 M stock solution of this compound in anhydrous acetonitrile.

-

Amine Array: In an 8x12 microtiter plate or an array of reaction vials, dispense a selection of primary and secondary amines (2.5 eq.) as 1.0 M solutions in acetonitrile.

-

Reagent Addition: To each vial/well, add the sulfonyl chloride stock solution (1.0 eq.).

-

Reaction: Seal the plate/vials and agitate at room temperature for 12-18 hours.

-

Workup: After the reaction is complete, evaporate the solvent under a stream of nitrogen.

-

Purification: Re-dissolve the residue in a suitable solvent (e.g., DMSO/water) and purify via preparative HPLC.

-

Analysis: Characterize the purified products by LC-MS to confirm identity and purity before submitting for biological assays.

Self-Validation: This parallel synthesis approach allows for the rapid generation of dozens or hundreds of unique molecules. The purity of each compound is validated post-synthesis by LC-MS, ensuring that biological screening data is reliable. The trichloroacetyl group remains intact under these conditions, allowing for potential further diversification in a subsequent synthetic step.

Conclusion

This compound is a high-potential, multifunctional building block for advanced organic synthesis. Its dual electrophilic nature, combined with the privileged pyrrole scaffold, provides chemists with a powerful tool for constructing novel and diverse molecular entities. A thorough understanding of its reactivity profile—particularly the dominant reactivity of the sulfonyl chloride group with nucleophiles—enables its strategic deployment in the synthesis of compound libraries aimed at accelerating the drug discovery process. Careful handling and adherence to anhydrous conditions are paramount to successfully harnessing the synthetic power of this versatile reagent.

References

-

Barreiro, G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. [Link][6]

-

McCrary, A., & Donahue, M. (n.d.). Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. American Chemical Society. Retrieved from [Link][1]

-

ResearchGate (n.d.). Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. Retrieved from [Link][14]

-

Canadian Journal of Chemistry (2020). Synthesis of sulfenyl dipyrroles via reaction of α-free pyrroles with thionyl chloride. 98(9), 471-478. [Link][15]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. Retrieved from [Link][4]

-

Supporting Information (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link][16]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Retrieved from [Link][5]

-

PubChemLite (n.d.). 5-(2,2,2-trichloroacetyl)-1h-pyrrole-3-sulfonyl chloride. Retrieved from [Link][17]

-

Organic Chemistry Portal (n.d.). Pyrrole synthesis. Retrieved from [Link][18]

-

AA Blocks (n.d.). 5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl fluoride. Retrieved from [Link][19]

-

LinkedIn (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Retrieved from [Link][2]

-

ACD/Labs (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link][8]

-

MDPI (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(14), 5480. [Link][3]

-

ResearchGate (n.d.). (A) Synthesis of trichloroacetyl‐pyrroles 11 a–f, (B) Synthesis of iodinated pyrroles 11 g–j. Retrieved from [Link][10]

-

PubChemLite (n.d.). 1-methyl-5-(trichloroacetyl)-1h-pyrrole-3-sulfonyl chloride. Retrieved from [Link][20]

-

ChemSynthesis (n.d.). 5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile. Retrieved from [Link][21]

-

Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link][11]

-

MBB College (n.d.). Reactions of Pyrrole. Retrieved from [Link][9]

-

MDPI (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 838-852. [Link][13]

-

Chemistry Steps (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link][12]

Sources

- 1. Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate - American Chemical Society [acs.digitellinc.com]

- 2. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. acdlabs.com [acdlabs.com]

- 9. mbbcollege.in [mbbcollege.in]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 12. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 13. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 16. rsc.org [rsc.org]

- 17. PubChemLite - 5-(2,2,2-trichloroacetyl)-1h-pyrrole-3-sulfonyl chloride (C6H3Cl4NO3S) [pubchemlite.lcsb.uni.lu]

- 18. Pyrrole synthesis [organic-chemistry.org]

- 19. aablocks.com [aablocks.com]

- 20. PubChemLite - 1-methyl-5-(trichloroacetyl)-1h-pyrrole-3-sulfonyl chloride (C7H5Cl4NO3S) [pubchemlite.lcsb.uni.lu]

- 21. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to 5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride and its Analogs: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile component in the design of molecules that can interact with a wide range of biological targets.[3] Marketed drugs containing the pyrrole moiety include atorvastatin, a blockbuster statin, and sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[1] The incorporation of a trichloroacetyl group and a sulfonyl chloride moiety onto the pyrrole ring, as in the title compound, is anticipated to confer unique reactivity and potential for biological activity. The electron-withdrawing nature of the trichloroacetyl group can influence the reactivity of the pyrrole ring, while the sulfonyl chloride provides a reactive handle for the introduction of diverse functionalities, particularly sulfonamides.[4][5]

Physicochemical Properties

A specific CAS number for 5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride could not be located in the searched chemical databases. However, based on its structure and data from close analogs, we can predict its key physicochemical properties. For reference, the properties of some related compounds are presented below.

| Property | 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride[6] | 3-bromo-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride[7] | 5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl fluoride[8] |

| CAS Number | 875163-47-6 | 949204-56-2 | 2138335-57-4 |

| Molecular Formula | C7H5Cl4NO3S | C6H2BrCl4NO3S | C6H3Cl3FNO3S |

| Molecular Weight | 322.87 g/mol | 389.85 g/mol | 294.52 g/mol |

| Purity | >95% | 95% | Not Specified |

The predicted properties for the title compound, this compound, are detailed in the PubChem entry, which can be accessed for further information.[9]

Synthesis Strategies

The synthesis of this compound is expected to follow a multi-step pathway, likely involving the initial formation of a pyrrole ring, followed by functionalization at the 2 and 4 positions (which become 5 and 3 after substitution). A plausible synthetic route would involve the Friedel-Crafts acylation of a suitable pyrrole precursor with trichloroacetyl chloride, followed by chlorosulfonylation.

General Workflow for the Synthesis of Substituted Pyrrole Sulfonyl Chlorides

The following diagram illustrates a generalized workflow for the synthesis of functionalized pyrrole sulfonyl chlorides.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of the title compound, drawing upon established methods for similar transformations.[10]

Step 1: Synthesis of 2-(trichloroacetyl)pyrrole

-

To a stirred solution of pyrrole in a suitable dry solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C under an inert atmosphere.

-

Slowly add trichloroacetyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC.

-

Quench the reaction by carefully adding it to ice-water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(trichloroacetyl)pyrrole.[4][11]

Step 2: Synthesis of this compound

-

Cool chlorosulfonic acid in an ice bath.

-

Slowly and carefully add 2-(trichloroacetyl)pyrrole to the cooled chlorosulfonic acid with stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the two electrophilic centers: the sulfonyl chloride group and the carbonyl carbon of the trichloroacetyl group.

Caption: Key reactivity sites of this compound.

The sulfonyl chloride is highly reactive towards nucleophiles, particularly primary and secondary amines, to form stable sulfonamides.[5] This reaction is a cornerstone of medicinal chemistry for the synthesis of a wide array of biologically active compounds. The trichloroacetyl group, being a strong electron-withdrawing group, activates the carbonyl carbon for nucleophilic attack. However, it can also be susceptible to hydrolysis under certain conditions.

Applications in Drug Discovery

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.

Synthesis of Novel Sulfonamide Libraries

The primary application of this compound would be as a versatile intermediate for the synthesis of diverse sulfonamide libraries. By reacting it with a wide range of amines, researchers can generate a multitude of novel compounds for high-throughput screening against various biological targets. The pyrrole core, substituted with the trichloroacetyl group, provides a unique chemical space to explore for potential drug candidates.

Potential as Enzyme Inhibitors

Pyrrole-based compounds have been investigated as inhibitors of various enzymes. The sulfonamide moiety is a well-known pharmacophore in many enzyme inhibitors, including carbonic anhydrase and kinase inhibitors. The trichloroacetyl group may also contribute to binding interactions within an enzyme's active site.

Safety and Handling

As with all sulfonyl chlorides and chlorinated organic compounds, this compound should be handled with appropriate safety precautions. Trichloroacetyl chloride, a potential precursor, is highly toxic and corrosive.[12][13] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is likely to be moisture-sensitive and should be stored in a dry environment.

Conclusion and Future Perspectives

While a dedicated CAS number for this compound remains elusive, its potential as a valuable building block in drug discovery is evident from the analysis of its structural analogs. The combination of a pyrrole core with a reactive sulfonyl chloride and a trichloroacetyl group offers a unique platform for the synthesis of novel and diverse chemical libraries. Future research in this area could focus on the synthesis and biological evaluation of sulfonamide derivatives of this scaffold, potentially leading to the discovery of new therapeutic agents for a variety of diseases. The continued exploration of halogenated pyrrole derivatives is a promising avenue for the development of next-generation pharmaceuticals.[14]

References

-

1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride-875163-47-6. Thoreauchem. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Synthesis of N‐phenyl pyrrole derivatives. Reagents and conditions. ResearchGate. [Link]

-

2138335-57-4 | 5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl fluoride. AA Blocks. [Link]

-

2-(Trichloroacetyl)pyrrole (99%). Amerigo Scientific. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. [Link]

-

5-(2,2,2-trichloroacetyl)-1h-pyrrole-3-sulfonyl chloride. PubChem. [Link]

-

Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. [Link]

-

The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. [Link]

-

(A) Synthesis of trichloroacetyl‐pyrroles 11 a–f, (B) Synthesis of... ResearchGate. [Link]

-

1-methyl-5-(trichloroacetyl)-1h-pyrrole-3-sulfonyl chloride. PubChem. [Link]

-

5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile. ChemSynthesis. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

-

Trichloroacetyl chloride | C2Cl4O. PubChem. [Link]

- Process for the preparation of trichloroacetyl chloride.

-

2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 4. Buy 2-(Trichloroacetyl)pyrrole | 35302-72-8 [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride-875163-47-6 - Thoreauchem [thoreauchem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. aablocks.com [aablocks.com]

- 9. PubChemLite - 5-(2,2,2-trichloroacetyl)-1h-pyrrole-3-sulfonyl chloride (C6H3Cl4NO3S) [pubchemlite.lcsb.uni.lu]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. TRICHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Trichloroacetyl chloride | C2Cl4O | CID 6420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate interpretation of spectroscopic data is fundamental to confirming the structure and purity of a synthesized compound. The insights provided herein are grounded in the expected electronic effects of the substituents on the pyrrole ring, offering a detailed rationale for the predicted spectral features.

Molecular Structure and Functional Groups

To comprehend the predicted spectroscopic data, it is essential to first visualize the molecular architecture of 5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride. The structure consists of a five-membered aromatic pyrrole ring, which is inherently electron-rich. However, the presence of the trichloroacetyl and sulfonyl chloride groups significantly modulates its electronic properties.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the high reactivity of sulfonyl chlorides, aprotic deuterated solvents such as CDCl₃ or acetone-d₆ are recommended for NMR analysis.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the two pyrrole ring protons and one signal for the N-H proton. The electron-withdrawing nature of both the trichloroacetyl and sulfonyl chloride groups will significantly deshield the pyrrole protons, shifting them downfield compared to unsubstituted pyrrole (δ 6.1-6.7 ppm).

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~12.0 - 13.0 | broad singlet | - | N-H |

| 2 | ~7.8 - 8.0 | doublet | ~2-3 | H-2 |

| 3 | ~7.2 - 7.4 | doublet | ~2-3 | H-4 |

Causality behind Predictions:

-

N-H Proton: The N-H proton of pyrroles typically appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration but is expected to be significantly downfield due to the electron-withdrawing substituents.

-

H-2 and H-4 Protons: The trichloroacetyl group at C-5 and the sulfonyl chloride group at C-3 will exert a strong deshielding effect on the adjacent protons. H-2, being ortho to the sulfonyl chloride group and meta to the trichloroacetyl group, is predicted to be the most downfield. H-4 is ortho to the trichloroacetyl group and meta to the sulfonyl chloride group, also experiencing significant deshielding. The coupling between these two protons across the C3-C4 bond is expected to be a small doublet with a coupling constant of approximately 2-3 Hz.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The electron-withdrawing groups will cause a downfield shift of the pyrrole ring carbons.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~180 - 185 | C=O (trichloroacetyl) |

| 2 | ~135 - 140 | C-3 |

| 3 | ~130 - 135 | C-5 |

| 4 | ~125 - 130 | C-2 |

| 5 | ~115 - 120 | C-4 |

| 6 | ~95 - 100 | -CCl₃ |

Causality behind Predictions:

-

Carbonyl and -CCl₃ Carbons: The carbonyl carbon of the trichloroacetyl group is expected at a typical ketone chemical shift, pushed slightly downfield by the adjacent electron-withdrawing trichloromethyl group. The -CCl₃ carbon itself will appear at a relatively high field due to the heavy atom effect of the three chlorine atoms.

-

Pyrrole Ring Carbons: The carbons directly attached to the substituents (C-3 and C-5) will be the most deshielded. C-2 and C-4 will also be shifted downfield compared to unsubstituted pyrrole (Cα: ~118 ppm, Cβ: ~108 ppm). The precise assignment would require 2D NMR techniques like HSQC and HMBC.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of a novel solid compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be complex but will show characteristic absorption bands for the N-H, C=O, S=O, and S-Cl groups.

| Predicted Absorption Band (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium, sharp | N-H stretch |

| ~3100 - 3150 | Weak | Aromatic C-H stretch |

| ~1700 - 1720 | Strong | C=O stretch (trichloroacetyl) |

| ~1370 - 1390 and ~1170 - 1190 | Strong | Asymmetric and symmetric S=O stretch |

| ~700 - 800 | Medium | C-Cl stretch |

| ~550 - 650 | Medium | S-Cl stretch |

Causality behind Predictions:

-

N-H and C-H Stretches: The N-H stretch of the pyrrole ring is expected in its typical region. The aromatic C-H stretches will be weak.

-

Carbonyl Stretch: The carbonyl group of the trichloroacetyl moiety is predicted to have a high stretching frequency due to the electron-withdrawing effect of the trichloromethyl group, which strengthens the C=O bond.

-

Sulfonyl Chloride Stretches: The sulfonyl chloride group will exhibit two very strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. The S-Cl stretch appears at a lower frequency.

Experimental Protocol for IR Data Acquisition (Solid Sample)

The thin solid film method is a common and effective way to obtain the IR spectrum of a solid compound:

-

Sample Preparation:

-

Place a small amount of the solid compound (a few milligrams) in a clean vial.

-

Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.

-

-

Film Deposition:

-

Using a pipette, apply a drop of the solution to the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Clean the salt plate thoroughly with a suitable solvent and return it to a desiccator to prevent moisture damage.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. Electron Ionization (EI) is a common technique for the analysis of relatively small organic molecules.

Predicted Mass Spectrum Data (Electron Ionization)

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed, and its isotopic pattern will be characteristic of a molecule containing four chlorine atoms and one sulfur atom. The calculated monoisotopic mass is approximately 308.86 g/mol .

-

Major Fragmentation Pathways: The fragmentation is likely to be initiated by the cleavage of the weakest bonds and the loss of stable neutral molecules.

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Causality behind Predictions:

-

Loss of Cl: Cleavage of the S-Cl bond is a likely initial fragmentation step, leading to a fragment at [M-35]⁺.

-

Loss of SO₂Cl: The entire sulfonyl chloride group can be lost, resulting in a fragment corresponding to the 5-(trichloroacetyl)pyrrole cation.

-

Loss of CCl₃: The C-C bond between the carbonyl group and the trichloromethyl group is susceptible to cleavage, leading to the loss of a CCl₃ radical and the formation of a pyrrole-5-carbonyl cation.

-

CCl₃⁺ Fragment: The trichloromethyl cation itself is a stable species and is expected to be observed as a prominent peak in the spectrum.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the tip of the probe.

-

-

Ionization:

-

The probe is inserted into the high-vacuum source of the mass spectrometer.

-

The sample is heated to induce vaporization.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The ions are separated based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or a similar detector.

-

The signal is amplified and recorded to generate the mass spectrum.

-

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. While empirical data is not yet publicly available, the predictions herein are based on a thorough analysis of the molecule's structure and the well-established spectroscopic behavior of its constituent functional groups. The provided experimental protocols offer a standardized approach for researchers to acquire and validate this data. This guide is intended to be a valuable resource for scientists engaged in the synthesis and characterization of this and related novel heterocyclic compounds, facilitating more efficient and accurate structural elucidation in the pursuit of new therapeutic agents.

References

-

Spectroscopic Data of Pyrrole and its Derivatives. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.[Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem Database. National Center for Biotechnology Information. [Link]

A Technical Guide to 5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride: Synthesis, Reactivity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride, a bifunctional pyrrole derivative with significant potential in organic synthesis and medicinal chemistry. Although not extensively documented in publicly available literature, its structural motifs—a reactive sulfonyl chloride and a versatile trichloroacetyl group—position it as a valuable building block for the synthesis of complex heterocyclic systems and novel drug candidates. This document outlines a proposed synthetic pathway, delves into the predicted reactivity of its functional groups, and explores its potential applications in the development of bioactive molecules.

Introduction: The Strategic Value of Bifunctional Pyrroles

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic functionalization of the pyrrole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound is a molecule of significant interest due to the presence of two distinct and highly reactive functional groups.

The sulfonyl chloride moiety is a powerful electrophile, readily reacting with a variety of nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonates, and thioesters, respectively.[2] This functionality is a key component in many antibacterial "sulfa" drugs.[2]

The trichloroacetyl group , on the other hand, serves as a versatile synthetic handle. It can act as a protecting group, be converted into other functional groups like esters and amides, or participate in various condensation and cyclization reactions. The presence of three chlorine atoms on the acetyl group significantly enhances its electrophilicity.

This guide will provide a detailed exploration of the synthesis, reactivity, and potential applications of this promising, yet under-explored, synthetic intermediate.

Proposed Synthesis of this compound

Step 1: Friedel-Crafts Acylation of Pyrrole with Trichloroacetyl Chloride

The first step involves the introduction of the trichloroacetyl group onto the pyrrole ring via a Friedel-Crafts acylation reaction. The reaction of pyrrole with trichloroacetyl chloride is expected to yield 2-(trichloroacetyl)pyrrole as the major product.[3]

Experimental Protocol: Synthesis of 2-(trichloroacetyl)pyrrole [3]

-

Reagents and Conditions:

-

Pyrrole (1.0 eq.)

-

Trichloroacetyl chloride (1.1 eq.)

-

Dichloromethane (CH₂Cl₂) as solvent

-

Room temperature, 3 hours

-

-

Procedure:

-

To a solution of pyrrole in dichloromethane, add trichloroacetyl chloride dropwise at room temperature.

-

Stir the reaction mixture for 3 hours.

-

Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Chlorosulfonylation of 2-(trichloroacetyl)pyrrole

The second step is the introduction of the sulfonyl chloride group at the 3-position of the pyrrole ring. This can be achieved through a chlorosulfonylation reaction. The electron-withdrawing nature of the trichloroacetyl group at the 2-position is expected to direct the incoming electrophile to the 3- or 4-position. Directing effects in substituted pyrroles can be complex, but the 3-position is a likely site for substitution.

Proposed Experimental Protocol: Synthesis of this compound

-

Reagents and Conditions:

-

2-(trichloroacetyl)pyrrole (1.0 eq.)

-

Chlorosulfonic acid (excess)

-

Dichloromethane (CH₂Cl₂) or other inert solvent

-

Low temperature (e.g., 0 °C to room temperature)

-

-

Procedure:

-

Dissolve 2-(trichloroacetyl)pyrrole in an inert solvent like dichloromethane and cool the solution in an ice bath.

-

Slowly add chlorosulfonic acid to the cooled solution. An excess of chlorosulfonic acid is typically used.

-

After the addition is complete, allow the reaction to stir at a controlled temperature. The reaction progress should be monitored by TLC or LC-MS.

-

The workup for such a reaction is critical and must be performed with care. The reaction mixture is typically quenched by pouring it slowly onto crushed ice.

-

The product is then extracted with a suitable organic solvent.

-

The combined organic extracts are washed with water and brine, dried, and concentrated.

-

Purification would likely be achieved by column chromatography.

-

Causality Behind Experimental Choices:

-

Friedel-Crafts Acylation: The use of trichloroacetyl chloride in the first step provides the desired acyl group. Dichloromethane is a common solvent for these reactions as it is inert and effectively dissolves the reactants. The reaction is typically run at room temperature.[3]

-

Chlorosulfonylation: Chlorosulfonic acid is a powerful and common reagent for introducing a sulfonyl chloride group onto an aromatic ring. The reaction is highly exothermic and is therefore performed at low temperatures to control the reaction rate and minimize side reactions. The electron-withdrawing trichloroacetyl group deactivates the pyrrole ring, making harsh conditions (like the use of chlorosulfonic acid) necessary for the second electrophilic substitution.

Reactivity and Mechanistic Insights

This compound possesses two primary electrophilic centers: the sulfur atom of the sulfonyl chloride and the carbonyl carbon of the trichloroacetyl group. The relative reactivity of these two sites will depend on the nature of the nucleophile and the reaction conditions.

Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly reactive electrophile. It will readily react with a wide range of nucleophiles in what is typically a nucleophilic acyl substitution-type mechanism.

-

With Amines (Sulfonamide Formation): Primary and secondary amines will react with the sulfonyl chloride to form the corresponding sulfonamides. This reaction is fundamental in the synthesis of many pharmaceutical compounds.[4]

-

With Alcohols (Sulfonate Ester Formation): Alcohols will react to form sulfonate esters.

-

With Thiols (Thiosulfonate Ester Formation): Thiols will react to form thiosulfonate esters.

The general mechanism involves the nucleophilic attack of the amine, alcohol, or thiol on the electrophilic sulfur atom, followed by the departure of the chloride leaving group. The reaction is often carried out in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl generated.

Reactions involving the Trichloroacetyl Group

The trichloroacetyl group is also a potent electrophile, and its reactivity can be harnessed for various transformations:

-

Hydrolysis/Alcoholysis: The trichloroacetyl group can be hydrolyzed to a carboxylic acid or reacted with alcohols to form esters.

-

Nucleophilic Substitution: The carbonyl carbon can be attacked by nucleophiles.

-

Reductions: The carbonyl can be reduced to an alcohol.

-

Haloform Reaction: The trichloromethyl group can potentially undergo the haloform reaction in the presence of a base to yield a carboxylic acid.

Chemoselectivity

A key consideration when using this compound in synthesis is the chemoselective reaction of one functional group in the presence of the other. Generally, the sulfonyl chloride is more reactive towards nucleophiles than the trichloroacetyl group. This allows for selective functionalization at the 3-position.

Potential Applications in Organic Synthesis and Drug Discovery

The unique bifunctional nature of this compound makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with potential biological activity.

Synthesis of Novel Sulfonamides

The primary application of this reagent would be in the synthesis of novel pyrrole-based sulfonamides. By reacting it with a library of amines, a diverse set of compounds can be generated for screening in drug discovery programs. Pyrrole-containing compounds have shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[5]

Elaboration of the Trichloroacetyl Group

Following the formation of a sulfonamide, the trichloroacetyl group can be further modified. For example, it could be converted to an ester to improve solubility or to an amide to introduce another point of diversity.

Synthesis of Fused Heterocyclic Systems

The two functional groups could be utilized in intramolecular reactions to construct fused bicyclic systems. For instance, after converting the sulfonyl chloride to a sulfonamide with a nucleophilic side chain, an intramolecular cyclization could be triggered.

Data Presentation

As no specific experimental data for the synthesis and reactions of this compound are available, a table of predicted properties is provided below.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₆H₃Cl₄NO₃S | PubChem[6] |

| Molecular Weight | 308.97 g/mol | PubChem[6] |

| Structure | A pyrrole ring substituted with a trichloroacetyl group at the 5-position and a sulfonyl chloride group at the 3-position. | PubChem[6] |

| Reactivity | Highly electrophilic at both the sulfonyl chloride and trichloroacetyl groups. | General Chemical Principles |

Visualization of Synthetic Pathways and Logical Relationships

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Potential Reaction Pathways

Caption: Potential synthetic applications of the title compound.

Conclusion

This compound represents a highly versatile and potentially valuable building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an attractive starting material for the construction of complex molecules, particularly in the context of drug discovery. While detailed experimental procedures for its synthesis and application are yet to be widely published, this guide provides a solid foundation based on established chemical principles for researchers to begin exploring the synthetic utility of this promising compound. Further research into the synthesis and reactivity of this molecule is warranted and is likely to uncover novel and efficient routes to valuable chemical entities.

References

- Vertex AI Search. (n.d.). 2-(Trichloroacetyl)pyrrole - Chem-Impex. Retrieved January 17, 2026.

-

PubChemLite. (n.d.). 5-(2,2,2-trichloroacetyl)-1h-pyrrole-3-sulfonyl chloride. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2010). Formation of 1Sulfonyl3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. Retrieved January 17, 2026, from [Link]

-

Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved January 17, 2026, from [Link]

-

AA Blocks. (n.d.). 2138335-57-4 | 5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl fluoride. Retrieved January 17, 2026, from [Link]

-

ChemSynthesis. (n.d.). 5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile. Retrieved January 17, 2026, from [Link]

- Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biological and Molecular Chemistry, 1, 15-26.

- Google Patents. (n.d.). US5659078A - Process for the preparation of trichloroacetyl chloride.

-

ResearchGate. (n.d.). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Retrieved January 17, 2026, from [Link]

- Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). (2021). ACS Omega.

-

Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved January 17, 2026, from [Link]

- Bioactive pyrrole-based compounds with target selectivity. (2020). European Journal of Medicinal Chemistry, 208, 112823.

- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2021). Molecules, 26(16), 4945.

- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2015). The Journal of Organic Chemistry, 80(12), 6123-6131.

- Martins, F., et al. (2019). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 181, 111584.

- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

ResearchGate. (n.d.). Formation of 1Sulfonyl3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of trichloroacetyl‐pyrroles 11 a–f, (B) Synthesis of iodinated pyrroles 11 g–j. Retrieved January 17, 2026, from [Link]

Sources

- 1. 2-(Trichloroacetyl)pyrrole | C6H4Cl3NO | CID 321487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5659078A - Process for the preparation of trichloroacetyl chloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Synthetic Utility of 5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl Chloride: A Guide to Novel Heterocyclic Scaffolds

Abstract

This technical guide explores the synthetic potential of 5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride, a highly functionalized precursor for the development of novel heterocyclic compounds. Possessing two distinct and highly reactive electrophilic sites—a sulfonyl chloride at the C-3 position and a trichloroacetyl group at the C-5 position—this molecule offers a versatile platform for constructing a diverse array of fused and substituted heterocycles. This document outlines the core reactivity principles of the precursor and provides scientifically grounded, predictive pathways for its application in medicinal chemistry and drug discovery programs. We will detail strategic approaches for chemoselective reactions, enabling the synthesis of complex scaffolds such as pyrrolo-thiadiazine dioxides and pyrrolyl-pyrazoles. Representative protocols, derived from established literature on analogous systems, are provided to serve as a practical starting point for researchers.

Introduction: The Strategic Value of Polysubstituted Pyrroles

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" in drug design. The strategic functionalization of the pyrrole ring allows for the fine-tuning of steric and electronic properties, which is crucial for optimizing ligand-receptor interactions.

The subject of this guide, this compound, represents a bespoke building block engineered for versatility. It features two powerful, electron-withdrawing groups that not only deactivate the pyrrole ring to mitigate unwanted polymerization but also serve as orthogonal reactive handles for subsequent synthetic transformations.[3] The sulfonyl chloride is a classic electrophile for reactions with nucleophiles like amines and alcohols, while the trichloroacetyl group provides a pathway for constructing new rings through condensation or substitution reactions. This dual reactivity enables a modular approach to building complex molecular architectures, making it an invaluable tool for generating chemical libraries for high-throughput screening.

Physicochemical Properties and Reactivity Analysis

The synthetic utility of this compound is dictated by the electronic interplay of its functional groups. Both the sulfonyl chloride and the trichloroacetyl moieties are strongly electron-withdrawing, rendering the pyrrole ring electron-deficient. This has two primary consequences:

-

Reduced Ring Reactivity: The pyrrole ring itself is less susceptible to electrophilic attack than unsubstituted pyrrole.[1][2]

-

Activated Electrophilic Sites: The sulfur atom of the sulfonyl chloride and the carbonyl carbon of the trichloroacetyl group are rendered highly electrophilic and are the primary sites for chemical reactions.

Table 1: Physicochemical Properties of the Core Precursor

| Property | Value |

| Molecular Formula | C₆H₃Cl₄NO₃S |

| Molecular Weight | 322.97 g/mol |

| Key Reactive Sites | Sulfonyl Chloride (C-3), Carbonyl Carbon (C-5) |

| Predicted Reactivity | High susceptibility to nucleophilic attack at sulfur and carbonyl carbon. |

Below is a diagram illustrating the key reactive centers of the molecule.

Caption: Electrophilic centers of the precursor molecule.

Pathway A: Synthesis of Fused Heterocycles via Sulfonyl Chloride Moiety

The sulfonyl chloride group is an exceptionally reliable electrophile for forming sulfonamides upon reaction with primary or secondary amines.[4] This reaction can be harnessed to create fused heterocyclic systems by employing a binucleophilic amine, such as a hydrazine or a substituted hydrazine derivative. The reaction proceeds via an initial nucleophilic attack on the sulfonyl chloride, followed by a subsequent intramolecular cyclization.

This strategy can lead to the formation of novel pyrrolo[3,2-d][1][5][6]thiadiazine 1,1-dioxide scaffolds, which are interesting structures for biological screening.

Caption: Workflow for fused heterocycle synthesis via Pathway A.

Representative Protocol: Synthesis of a Pyrrolo-thiadiazine dioxide derivative

This protocol is adapted from established methods for the synthesis of related sulfonamides and fused heterocyclic systems. It should be optimized for the specific substrate.

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Addition of Nucleophile: In a separate flask, dissolve the substituted hydrazine (e.g., phenylhydrazine, 1.1 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.) in the same solvent.

-

Reaction: Add the hydrazine solution dropwise to the cooled sulfonyl chloride solution over 30 minutes. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring progress by thin-layer chromatography (TLC).

-

Cyclization: Upon consumption of the starting material, add a dehydrating agent or apply heat as required to facilitate the intramolecular cyclization. This step is highly dependent on the specific substrate and may require investigation.

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Pathway B: Synthesis of Pyrrolyl-Pyrazoles via Trichloroacetyl Condensation

The trichloroacetyl group is a potent electrophile, behaving similarly to a 1,3-dicarbonyl compound in cyclocondensation reactions. The electron-withdrawing nature of the trichloromethyl group makes the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity can be exploited to build five- or six-membered heterocyclic rings appended to the C-5 position of the pyrrole.